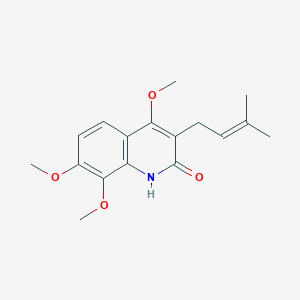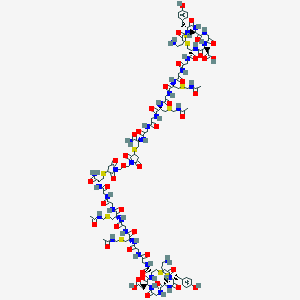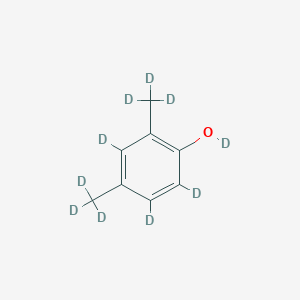
2,4-Dimethylphenol-d10
Descripción general
Descripción
2,4-Dimethylphenol-d10, also known as 1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene, is a deuterated compound that has a molecular formula of C8H10O and a molecular weight of 132.23 g/mol. It is an isotopically labeled research compound .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylphenol-d10 can be represented as (CD3)2C6D3OD . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2,4-Dimethylphenol-d10 has a molecular weight of 132.23 . The parent compound, 2,4-Dimethylphenol, has a molecular weight of 122.1644 .
Aplicaciones Científicas De Investigación
Environmental Contaminant Assessment
2,4-Dimethylphenol-d10 is used in trace-level semivolatile organics analyses, such as USEPA Method 8270, which are important tools for assessing environmental contaminants worldwide . This method encompasses several classes of analytes, including amines, alcohols, polycyclic aromatic hydrocarbons, and phenols .
Proteomics Research
This compound is used in proteomics research, a branch of molecular biology that studies proteins, their structures, and functions .
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) have been developed for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound similar to 2,4-Dimethylphenol-d10 . These processes evaluate and compare operation conditions, efficiencies, and intermediaries .
Synthesis of 1,3,5-Triazines
Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups . These protocols involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles, a class of compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers , can be synthesized from 2,4-Dimethylphenol-d10 .
Catalytic Synthesis
The 4,5-disubstituted 1,2,3-triazoles (4,5-DTs) could be considered a direct precursor for 2-substituted 1,2,3-triazoles, which could show much interesting biological activity . Furthermore, the 1,2,3-triazole moieties disubstituted at C-4 and C-5 just demonstrated anticancer activity as analogous to combretastatin A-4, an anti-mitotic agent .
Safety and Hazards
Mecanismo De Acción
Target of Action
2,4-Dimethylphenol-d10 is a useful isotopically labeled research compound . It is used both as a pesticide to ward off insects or other common pests from crops . The primary targets of this compound are therefore pests that pose a threat to crops.
Biochemical Pathways
A related compound, 2,4-dinitrophenol, is known to be involved in the microbial degradation of aromatic compounds via a meta-cleavage pathway . This pathway involves a multicomponent phenol hydroxylase and subsequent meta-cleavage
Pharmacokinetics
The related compound 2,4-dinitrophenol has been studied for its pharmacokinetics and toxicokinetics . It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and overall effects.
Result of Action
As a pesticide, it is likely to result in the death of pests that pose a threat to crops .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dimethylphenol-d10. For instance, 2,4-dimethylphenol, a fungicide and disinfectant, is known to be highly soluble in water and is a volatile substance . . These properties suggest that the compound’s action may be influenced by factors such as soil type, temperature, and moisture levels.
Propiedades
IUPAC Name |
1,2,5-trideuterio-3-deuteriooxy-4,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFULVDNCHOFZ-WOMAJQTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylphenol-d10 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


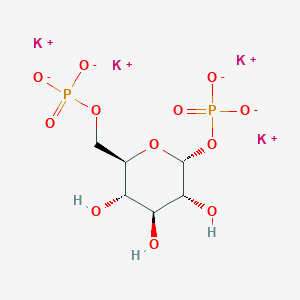


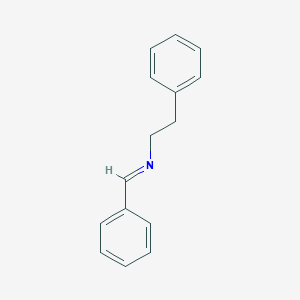
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
